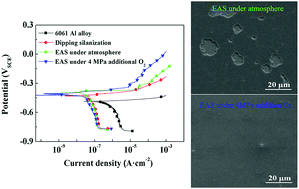Electrochemically assisted silanization treatment of an aluminum alloy under oxygen pressure for corrosion protection
New Journal of Chemistry Pub Date: 2018-04-27 DOI: 10.1039/C8NJ00043C
Abstract
A silane film was prepared on an aluminum alloy through electrochemically assisted deposition under different oxygen pressure levels. Surface morphology observation and corrosion resistance evaluation of the silanized aluminum alloy showed that silane film deposition was enhanced by exerting oxygen pressure during the electrochemically assisted silanization (EAS). The coverage degree and corrosion resistance of the silane film prepared under oxygen pressure increased compared with those of the silane film prepared by dipping or electrochemically assisted deposition without oxygen pressure. These phenomena were explained by the increased OH− ion generation rate under oxygen pressure due to the facilitated oxygen diffusion and by the fact that the OH− ions not only can accelerate the condensation reaction of the silanols but also increase the amount of hydroxyl groups on the surface of the Al alloy, consequently improving the formation of the silane film.

Recommended Literature
- [1] Entropy generation in bioconvection hydromagnetic flow with gyrotactic motile microorganisms
- [2] A Z-scheme visible-light-driven Ag/Ag3PO4/Bi2MoO6 photocatalyst: synthesis and enhanced photocatalytic activity†
- [3] Correction: Tempering of Au nanoclusters: capturing the temperature-dependent competition among structural motifs
- [4] Isolation of DNA aptamers using micro free flow electrophoresis†
- [5] Reductive decomplexation of π-allyltricarbonyliron lactone complexes; a new route to stereo-defined 1,7-diols and 2,3-diene-1,7-diols†
- [6] Coupling of compounds containing an allylic trichloromethyl group. 3,3,4,4-Tetrachlorohexa-1,5-diene
- [7] Mechanisms for the formation of secondary organic aerosol components from the gas-phase ozonolysis of α-pinene†
- [8] Access to disulfides through ligand-controlled nickel-catalyzed dithiosulfonate and alkyl halides†
- [9] Polydopamine-mediated long-term elution of the direct thrombin inhibitor bivalirudin from TiO2 nanotubes for improved vascular biocompatibility†
- [10] The fabrication of palladium–pyridyl complex multilayers and their application as a catalyst for the Heck reaction†










